Sodium lauraminopropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Emulsifying; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

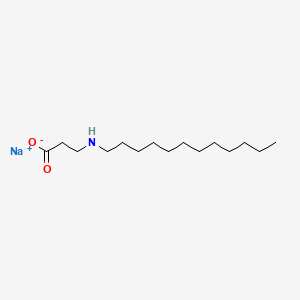

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3546-96-1 |

|---|---|

Molecular Formula |

C15H31NNaO2 |

Molecular Weight |

280.40 g/mol |

IUPAC Name |

sodium;3-(dodecylamino)propanoate |

InChI |

InChI=1S/C15H31NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;/h16H,2-14H2,1H3,(H,17,18); |

InChI Key |

MZPBGKHCHOCSOL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCNCCC(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Sodium Lauraminopropionate via Michael Addition and Saponification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of sodium lauraminopropionate, an amphoteric surfactant, through a two-step process involving a Michael addition followed by saponification. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data based on established chemical principles and available literature.

Introduction

This compound is a versatile surfactant with applications in various fields, including cosmetics and personal care products, due to its cleansing, foaming, and conditioning properties.[1][2] Its synthesis is typically achieved through a robust two-step chemical process. The first step involves the Michael addition of laurylamine to an acrylic acid derivative, such as methyl acrylate (B77674). This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] The resulting ester intermediate is then saponified to yield the final sodium salt.[3][4] This guide will elaborate on the chemical principles, experimental procedures, and potential challenges associated with this synthesis.

Synthetic Pathway

The synthesis of this compound proceeds in two main stages:

-

Michael Addition: Laurylamine (dodecylamine) is reacted with methyl acrylate. The nucleophilic amine attacks the β-carbon of the acrylate, leading to the formation of methyl 3-(dodecylamino)propanoate. This reaction can sometimes yield a di-addition product, methyl 3,3'-(dodecylazanediyl)dipropanoate, which can be separated by techniques like flash column chromatography.[3]

-

Saponification: The resulting methyl ester is hydrolyzed under basic conditions to form the sodium salt of lauraminopropionic acid. While sodium hydroxide (B78521) can be used, an alternative and often preferred method is the use of sodium trimethylsilanolate in a non-aqueous solvent.[4][5] This can help to avoid potential side reactions such as the retro-Michael reaction, where the initial adduct reverts to the starting materials.[4][6][7]

Reaction Mechanism

The following diagram illustrates the general reaction mechanism for the synthesis of this compound.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These may require optimization based on specific laboratory conditions and desired product purity.

Michael Addition of Laurylamine to Methyl Acrylate

Materials:

-

Laurylamine (Dodecylamine)

-

Methyl acrylate

-

Methanol (Anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve laurylamine in anhydrous methanol.

-

Slowly add methyl acrylate to the solution at room temperature while stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 5-19 hours.[8] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent is then removed under reduced pressure to yield the crude ester intermediate.

-

If necessary, the monopropionic acid methyl ester can be separated from the dipropionic acid methyl ester and unreacted starting materials using flash column chromatography.[3]

Saponification of Methyl 3-(dodecylamino)propanoate

Method A: Using Sodium Hydroxide

Materials:

-

Methyl 3-(dodecylamino)propanoate (from step 3.1)

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol (B145695) (optional)

Procedure:

-

Dissolve the crude ester intermediate in a mixture of water and ethanol (if needed for solubility).

-

Add a stoichiometric amount of sodium hydroxide, usually as a concentrated aqueous solution.

-

Heat the mixture to reflux and stir until the saponification is complete, as indicated by the disappearance of the ester spot on TLC.

-

After cooling, the pH can be adjusted as needed.

-

The final product, this compound, can be isolated by removal of the solvent. Further purification may be required.

Method B: Using Sodium Trimethylsilanolate (to avoid retro-Michael reaction)

Materials:

-

Methyl 3-(dodecylamino)propanoate (from step 3.1)

-

Sodium trimethylsilanolate

-

Anhydrous non-aqueous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Dissolve the ester intermediate in an anhydrous non-aqueous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium trimethylsilanolate to the solution and stir at room temperature.[4]

-

The reaction is typically carried out under mild conditions until completion.[4]

-

Upon completion, the pure anhydrous this compound can be isolated.[4]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

While specific quantitative data for the synthesis of this compound is not widely available in public literature, this section provides a summary of expected outcomes and characterization methods based on similar compounds.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Michael Addition | Saponification (NaOH) | Saponification (NaOSiMe₃) |

| Solvent | Methanol[3] | Water/Ethanol | Anhydrous THF[4] |

| Temperature | Reflux | Reflux | Room Temperature[4] |

| Reaction Time | 5-19 hours[8] | Varies (monitor by TLC) | Varies (monitor by TLC) |

| Key Advantage | - | Readily available reagent | Avoids retro-Michael reaction[4] |

| Potential Impurities | Di-addition product, unreacted starting materials[3] | Retro-Michael products[4] | - |

Characterization

The final product, this compound, and its intermediate can be characterized using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the methyl ester (around 1740 cm⁻¹) and the appearance of a carboxylate anion stretch (around 1610-1550 cm⁻¹) would indicate successful saponification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the singlet peak corresponding to the methyl ester protons (around 3.7 ppm) is a key indicator of saponification. Signals corresponding to the lauryl chain and the propionate (B1217596) backbone would be present.

-

¹³C NMR: The chemical shift of the carbonyl carbon would shift from that of an ester to that of a carboxylate.

-

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the intermediate and the final product.

Table 2: Expected Spectroscopic Data (Generalized)

| Technique | Intermediate (Methyl Ester) | Final Product (Sodium Salt) |

| IR (cm⁻¹) | ~1740 (C=O, ester) | ~1610-1550 (COO⁻, carboxylate) |

| ¹H NMR (ppm) | ~3.7 (s, 3H, -OCH₃) | Absence of ~3.7 ppm signal |

| ¹³C NMR (ppm) | ~173 (C=O, ester) | ~178 (COO⁻, carboxylate) |

Conclusion

The synthesis of this compound via Michael addition and subsequent saponification is a well-established and efficient method. Careful control of reaction conditions and the choice of saponification agent are crucial to maximize yield and purity, particularly to avoid the potential for a retro-Michael reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and characterize this important amphoteric surfactant. Further optimization of the described methods may be necessary to achieve desired specifications for particular applications.

References

- 1. mdpi.com [mdpi.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. cir-safety.org [cir-safety.org]

- 4. researchgate.net [researchgate.net]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. dau.url.edu [dau.url.edu]

- 7. Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical Characterization of Sodium Lauraminopropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Sodium Lauraminopropionate, an amphoteric surfactant with growing applications in the pharmaceutical and cosmetic industries. This document outlines its chemical identity, key physicochemical parameters, and detailed experimental protocols for their determination, offering a valuable resource for formulation development, quality control, and regulatory submissions.

Chemical Identity and Structure

This compound, also known as N-dodecyl-beta-alanine, sodium salt, is a mild, biodegradable surfactant derived from natural fatty acids and amino acids. Its amphoteric nature, possessing both anionic and cationic characteristics depending on the pH, makes it a versatile ingredient in a wide range of formulations.

Molecular Structure:

The chemical structure of this compound consists of a hydrophobic dodecyl (lauryl) tail and a hydrophilic aminopropionate head group.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | Sodium 3-(dodecylamino)propanoate | [1][2] |

| CAS Number | 3546-96-1 | |

| Molecular Formula | C15H30NNaO2 | [2] |

| Molecular Weight | 279.39 g/mol ; 280.40 g/mol | [2][3] |

| Appearance | Not explicitly found, but related compounds are clear liquids. | [4] |

| Solubility | Soluble in water. Partially soluble in ethanol. | [4] |

| Isoelectric Point (pI) | ~ 4.2 | [5] |

| Critical Micelle Concentration (CMC) | Specific value not found in literature. Estimated to be in the range of other C12 amino acid surfactants (e.g., 3-16 mM for N-lauroyl amino acids). | [6] |

| Surface Tension at CMC (γCMC) | Specific value not found in literature. Expected to significantly reduce the surface tension of water. | |

| pKa | Not explicitly found. As an amino acid derivative, it will have pKa values for the carboxylic acid and the amino group. |

Experimental Protocols

This section details the methodologies for determining the key physicochemical parameters of this compound.

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which the net charge of the molecule is zero. For an amphoteric surfactant like this compound, this is a critical parameter influencing its solubility and surface activity.

Methodology: Zeta Potential Measurement

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound at a constant concentration (e.g., 0.1% w/v).

-

pH Adjustment: Adjust the pH of each solution to a different value across a wide range (e.g., pH 2 to 10) using dilute HCl or NaOH.

-

Zeta Potential Measurement: Measure the zeta potential of each solution using a suitable instrument (e.g., a Zetasizer).

-

Data Analysis: Plot the measured zeta potential as a function of pH. The pH at which the zeta potential is zero is the isoelectric point (pI).

Figure 2: Workflow for Isoelectric Point Determination.

Determination of Solubility

Methodology: Visual Turbidity Titration

-

Solvent Preparation: Prepare the desired solvent systems (e.g., water, ethanol-water mixtures).

-

Titration: Titrate a known volume of the solvent with a concentrated solution of this compound, or vice versa, at a constant temperature.

-

Endpoint Determination: The endpoint is reached at the first sign of persistent turbidity, indicating saturation.

-

Calculation: Calculate the solubility from the volumes and concentrations of the solutions used.

Determination of pKa

The pKa values for the carboxylic acid and amino groups can be determined by potentiometric titration.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH), while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of surfactant efficiency. Surface tension measurements are commonly used to determine the CMC.

Methodology: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC. The surface tension value at the CMC is the γCMC.

Figure 3: Workflow for CMC and Surface Tension Determination.

Purity Assessment

Methodology: High-Performance Liquid Chromatography (HPLC)

Purity of this compound can be assessed using reverse-phase HPLC.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) is commonly used.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) can be employed.

-

Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks. A purity of ≥95% is often targeted.[5]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process:

-

Michael Addition: Dodecylamine (laurylamine) undergoes a Michael addition reaction with an acrylate, such as methyl acrylate, to form the corresponding ester intermediate.

-

Saponification: The ester is then saponified using sodium hydroxide (B78521) to yield the final sodium salt.

Purification can be achieved through techniques such as flash column chromatography to separate the desired product from any unreacted starting materials or byproducts.[5]

References

- 1. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium N-lauryl-beta-aminopropionate | C15H31NNaO2+ | CID 18769611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-alanine,n-dodecyl-, monosodium salt | C15H30NNaO2 | CID 23678869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt | 14960-06-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Simulating the Self-Assembly of Sodium Lauraminopropionate Micelles: A Technical Guide for Molecular Dynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the theoretical and practical aspects of performing molecular dynamics (MD) simulations to study the aggregation behavior of Sodium Lauraminopropionate (SLP) micelles in an aqueous environment. Given the specificity of this zwitterionic surfactant, this guide focuses on establishing a robust simulation protocol, from force field parameterization to system setup and analysis, providing a framework for researchers to investigate SLP and other novel amphiphilic molecules.

Introduction to this compound and Its Micellar Behavior

This compound is a zwitterionic surfactant derived from amino acids, characterized by a hydrophobic lauryl tail and a hydrophilic headgroup containing both a carboxylate and a tertiary amine group.[1] This unique structure imparts a pH-dependent charge behavior, making it a versatile ingredient in pharmaceutical and cosmetic formulations. Understanding the formation, structure, and stability of SLP micelles at a molecular level is crucial for optimizing its performance in applications such as drug delivery, where micelles can encapsulate hydrophobic active pharmaceutical ingredients (APIs).

Molecular dynamics simulations offer a powerful computational microscope to probe the dynamic processes of micellization that are often difficult to access experimentally.[2] These simulations can provide detailed insights into micellar properties like the critical micelle concentration (CMC), aggregation number, size, shape, and the solubilization of guest molecules.

Experimental Protocols: A Roadmap for Simulating SLP Micelles

Force Field Parameterization for this compound

A critical first step is the development of a reliable force field for SLP. The AMBER and CHARMM force fields are well-suited for biomolecules and can be extended to SLP due to its amino acid-based headgroup.[3][4] The General Amber Force Field (GAFF) is a common choice for drug-like molecules and can be used to parameterize the SLP monomer.[5][6]

Parameterization Workflow:

-

Initial Structure Generation: Create a 3D structure of the SLP monomer using molecular building software like Avogadro or ChemDraw.

-

Quantum Mechanical (QM) Calculations: Perform QM calculations (e.g., using Gaussian or GAMESS) to optimize the geometry and compute the electrostatic potential (ESP).[7] The B3LYP/6-31G* level of theory is a common starting point.

-

Charge Derivation: Use the Restrained Electrostatic Potential (RESP) fitting procedure to derive partial atomic charges that are compatible with the chosen force field (e.g., AMBER).[8] This ensures that the electrostatic interactions are accurately represented.

-

Assignment of Atom Types and Missing Parameters: Assign atom types from the chosen force field (e.g., GAFF) to all atoms in the SLP molecule. The antechamber tool in the AmberTools suite can automate this process.[3] Any missing bond, angle, and dihedral parameters can be identified and generated using the parmchk tool, which finds analogous parameters from the force field library.

-

Validation: It is crucial to validate the newly generated parameters. This can involve simulating the monomer in water to check for stable geometry and reasonable hydration behavior. Further validation can be achieved by comparing simulated properties of small SLP aggregates with any available experimental data or with data from simulations of structurally similar surfactants.[9]

A generalized workflow for force field parameterization is depicted below.

Caption: Workflow for deriving force field parameters for a novel molecule like SLP.

System Setup and Simulation Parameters

This section details the setup of the simulation box containing SLP molecules and water for studying micelle formation.

System Preparation:

-

Initial Configuration: Randomly place a desired number of SLP molecules in a cubic simulation box. The number of molecules will depend on the desired concentration. To study micelle formation, the concentration should be above the expected CMC.

-

Solvation: Solvate the system with a pre-equilibrated water model, such as TIP3P or SPC/E.[10]

-

Adding Counterions: Add sodium ions (Na+) to neutralize the system if necessary, depending on the protonation state of the SLP molecules.

A diagram illustrating the simulation setup workflow is provided below.

Caption: General workflow for setting up and running an MD simulation of surfactant micelles.

Simulation Protocol:

A typical simulation protocol using GROMACS is as follows:

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.

-

NVT Equilibration: Equilibrate the system in the NVT (isothermal-isochoric) ensemble to bring the system to the desired temperature. A common approach is to use a Berendsen or Nosé-Hoover thermostat.

-

NPT Equilibration: Further equilibrate the system in the NPT (isothermal-isobaric) ensemble to adjust the density and bring the system to the desired pressure. A Parrinello-Rahman barostat is often used.

-

Production Run: Conduct the production MD run in the NPT ensemble for a sufficient duration to observe micelle formation and to collect data for analysis. The length of the simulation can range from hundreds of nanoseconds to microseconds, depending on the system size and the kinetics of micellization.

Data Analysis Methods

After the production run, the trajectory is analyzed to extract quantitative data about the micellar properties.

-

Cluster Analysis: To identify the formation of micelles and determine the aggregation number (the number of surfactant molecules in a micelle).

-

Radius of Gyration (Rg): To characterize the size and shape of the micelles.

-

Radial Distribution Functions (RDFs): To analyze the local structure of the solvent and counterions around the micelles.

-

Solvent Accessible Surface Area (SASA): To quantify the exposure of the hydrophobic and hydrophilic parts of the micelles to the solvent.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that should be collected and organized from an MD simulation of SLP micelles. The values presented are hypothetical and should be replaced with actual data from the simulation.

Table 1: Simulation System Parameters

| Parameter | Value |

| Number of SLP Molecules | 100 |

| Number of Water Molecules | 25,000 |

| Number of Na+ Ions | 100 |

| Box Dimensions (Å) | 80 x 80 x 80 |

| Force Field | AMBER/GAFF |

| Water Model | TIP3P |

Table 2: MD Simulation Protocol

| Stage | Ensemble | Temperature (K) | Pressure (bar) | Duration (ns) |

| Energy Minimization | - | - | - | - |

| NVT Equilibration | NVT | 300 | - | 1 |

| NPT Equilibration | NPT | 300 | 1 | 10 |

| Production Run | NPT | 300 | 1 | 500 |

Table 3: Micellar Properties (Example Data)

| Property | Average Value | Standard Deviation |

| Aggregation Number | 65 | 5 |

| Radius of Gyration (Å) | 20.3 | 1.2 |

| Hydrophobic SASA (Ų) | 1500 | 150 |

| Hydrophilic SASA (Ų) | 4500 | 300 |

Conclusion

This technical guide provides a comprehensive framework for researchers to undertake molecular dynamics simulations of this compound micelles. By following the detailed protocols for force field parameterization, system setup, and data analysis, scientists can gain valuable molecular-level insights into the self-assembly and behavior of this important zwitterionic surfactant. The methodologies described herein are also broadly applicable to the study of other novel amphiphilic systems, thereby aiding in the rational design of advanced formulations for pharmaceutical and other applications.

References

- 1. Molecular dynamics simulation of the atomistic monolayer structures of N-acyl amino acid-based surfactants [ouci.dntb.gov.ua]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Dynamics Simulations of Micelle Formation around Dimeric Glycophorin A Transmembrane Helices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular dynamics simulation of four typical surfactants in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09670H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular dynamics simulation study of adsorption of anionic–nonionic surfactants at oil/water interfaces - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04772A [pubs.rsc.org]

An In-depth Technical Guide to the Aggregation Behavior of Sodium Lauraminopropionate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lauraminopropionate is an amphoteric surfactant with a growing range of applications in cosmetic, personal care, and pharmaceutical formulations. Its amphiphilic nature, possessing both a hydrophobic lauryl chain and a hydrophilic aminopropionate head group, drives its self-assembly into complex supramolecular structures in various solvents. This guide provides a comprehensive overview of the theoretical and experimental aspects of the aggregation behavior of this compound and related N-alkylaminopropionic acid sodium salts. A notable scarcity of published quantitative data for this compound necessitates the inclusion of data from structurally similar surfactants to illustrate key concepts. This guide details the experimental protocols for characterizing surfactant aggregation and presents available data in structured tables. Furthermore, conceptual and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying physicochemical principles.

Introduction to this compound and its Aggregation

This compound, with the chemical structure shown below, is an amino acid-based surfactant that exhibits amphoteric properties.[1] Its behavior in solution is dictated by the pH, influencing the charge of its head group and, consequently, its aggregation characteristics. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), individual surfactant molecules (unimers) spontaneously associate to form micelles. This process is primarily driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic lauryl tails and the polar solvent molecules. The nature of the solvent, including its polarity, dielectric constant, and ability to form hydrogen bonds, significantly impacts the thermodynamics of micellization and the morphology of the resulting aggregates.

Molecular Structure of this compound

Physicochemical Properties and Quantitative Data

Table 1: Critical Micelle Concentration (CMC) of N-Alkylaminopropionic Acid Sodium Salts in Water

| Surfactant | Alkyl Chain Length | CMC (mmol/L) | Temperature (°C) | Reference |

| Sodium N-octylaminopropionate | 8 | 135 | 25 | [2] |

| Sodium N-decylaminopropionate | 10 | 15.1 | 25 | [2] |

| Sodium N-dodecylaminopropionate (Lauraminopropionate) | 12 | Not Reported | - | - |

| Sodium N-tetradecylaminopropionate | 14 | 0.18 | 25 | [2] |

Table 2: Thermodynamic Parameters of Micellization for N-Alkylaminopropionic Acid Sodium Salts in Water

| Surfactant | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) | Reference |

| Sodium N-octylaminopropionate | -10.7 | Not Reported | Not Reported | [2] |

| Sodium N-decylaminopropionate | -16.0 | Not Reported | Not Reported | [2] |

| Sodium N-dodecylaminopropionate (Lauraminopropionate) | Not Reported | Not Reported | Not Reported | - |

| Sodium N-tetradecylaminopropionate | -21.4 | Not Reported | Not Reported | [2] |

Note: The Gibbs free energy of micellization (ΔG°mic) was calculated from the CMC values presented in the reference.[2]

Experimental Protocols for Characterizing Aggregation Behavior

The characterization of surfactant aggregation involves a suite of experimental techniques to determine parameters such as the CMC, aggregate size, and morphology.

Synthesis of N-Alkylaminopropionic Acid Sodium Salts

A general two-step synthesis for N-alkylaminopropionic acid sodium salts has been described.[2]

Step 1: Michael Addition

-

A primary amine (e.g., dodecylamine) is reacted with methyl acrylate.

-

The reaction yields a mixture of mono- and di-addition products, which can be separated.

Step 2: Saponification

-

The resulting ester is treated with sodium trimethylsilanolate.

-

This method is employed to avoid the retro-Michael reaction that can occur with classical saponification, yielding the pure anhydrous acid salt.[2]

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter characterizing the onset of micelle formation.

Surface Tensiometry

-

Prepare a series of surfactant solutions of varying concentrations in the desired solvent.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing concentration, while above the CMC, it remains relatively constant.[3]

Workflow for CMC Determination by Surface Tensiometry

Characterization of Micellar Size and Polydispersity

Dynamic Light Scattering (DLS)

-

Prepare a surfactant solution at a concentration significantly above the CMC in the solvent of interest.

-

Filter the solution to remove any dust or large aggregates.

-

Place the sample in a DLS instrument.

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the micelles.

-

The Stokes-Einstein equation is used to calculate the hydrodynamic radius (Rh) of the micelles from their diffusion coefficient. The polydispersity index (PDI) provides a measure of the size distribution of the micelles.

Signaling Pathways and Logical Relationships

The process of micellization can be understood as a dynamic equilibrium between unimers and micelles, governed by thermodynamic principles.

Micellization Equilibrium

The aggregation of this compound is influenced by several factors, creating a complex interplay that determines the final properties of the solution.

Factors Influencing Aggregation Behavior

Conclusion

The aggregation behavior of this compound in different solvents is a critical aspect influencing its functionality in various applications. While there is a clear need for more specific research to quantify the aggregation parameters of this particular surfactant, the principles outlined in this guide, supported by data from homologous compounds, provide a solid foundation for researchers and professionals in the field. The experimental protocols detailed herein offer a roadmap for future investigations into the physicochemical properties of this compound and other amphoteric surfactants. A deeper understanding of how solvent properties modulate the self-assembly of these molecules will undoubtedly pave the way for the rational design of novel and more effective formulations.

References

- 1. beta-alanine,n-dodecyl-, monosodium salt | C15H30NNaO2 | CID 23678869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pure N-Alkylaminopropionic Acid and N-Alkylaminodipropionic Acid Sodium Salts: Synthesis, Characterization, and Physicochemical Properties | Semantic Scholar [semanticscholar.org]

- 3. nanobioletters.com [nanobioletters.com]

Interaction of Sodium Laurylaminopropionate with Lipid Bilayers: A Technical Guide Using Differential Scanning calorimetry

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the interaction of Sodium Laurylaminopropionate, an amphoteric surfactant, with lipid bilayers, focusing on the application of Differential Scanning Calorimetry (DSC) as a primary analytical technique. Due to a lack of specific published DSC data for Sodium Laurylaminopropionate, this document provides a comprehensive framework based on established principles of surfactant-lipid interactions and data from analogous surfactant types. It outlines the expected thermodynamic effects, detailed experimental protocols, and a conceptual model of the interaction.

Introduction to Sodium Laurylaminopropionate and Lipid Bilayer Interactions

Sodium Laurylaminopropionate is an amphoteric surfactant characterized by the presence of both a carboxylate and a tertiary amine group in its headgroup. Its net charge is pH-dependent, being cationic at low pH, zwitterionic at its isoelectric point, and anionic at high pH. This property is crucial in its interaction with lipid bilayers, which are fundamental components of cell membranes and drug delivery vesicles like liposomes.

The interaction of surfactants with lipid bilayers can lead to various phenomena, including insertion into the bilayer, alteration of membrane fluidity, phase separation, and, at higher concentrations, membrane solubilization into mixed micelles.[1][2] Understanding these interactions is critical for applications ranging from drug delivery and formulation to toxicology and personal care product development.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the phase transitions of materials.[3] In the context of lipid bilayers, DSC measures the heat absorbed or released during the gel-to-liquid crystalline phase transition (Tm), providing valuable insights into the bilayer's thermodynamic properties and how they are affected by interacting molecules.[2][4]

Expected Effects of Sodium Laurylaminopropionate on Lipid Bilayer Thermodynamics

Based on studies of other surfactants, the interaction of Sodium Laurylaminopropionate with a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is expected to be concentration-dependent.[5] The pH of the medium will also be a critical factor due to the amphoteric nature of the surfactant.

At low concentrations, the surfactant monomers are expected to partition into the lipid bilayer. This insertion would likely disrupt the ordered packing of the lipid acyl chains in the gel phase, leading to:

-

A decrease in the main phase transition temperature (Tm): The presence of surfactant molecules introduces defects in the lipid packing, making it easier for the bilayer to transition to the liquid crystalline phase at a lower temperature.[5]

-

A broadening of the phase transition peak: This indicates a decrease in the cooperativity of the transition, as different regions of the bilayer now contain varying amounts of the surfactant, leading to a less uniform melting process.[5]

-

A change in the enthalpy of the transition (ΔH): The effect on ΔH can be complex. Insertion of the surfactant may disrupt the van der Waals interactions between lipid tails, leading to a decrease in ΔH. However, specific interactions between the surfactant and lipid headgroups could also contribute to the overall enthalpy change.[6]

At higher concentrations, approaching and exceeding its critical micelle concentration (CMC), Sodium Laurylaminopropionate is expected to cause more significant disruption, potentially leading to the formation of mixed micelles and the complete solubilization of the lipid bilayer.[7] This would be observed in DSC as a significant reduction or complete disappearance of the lipid phase transition peak.

The pH of the surrounding buffer will modulate the electrostatic interactions between the surfactant and the lipid headgroups. For instance, when interacting with a zwitterionic lipid like DPPC, an anionic form of Sodium Laurylaminopropionate (at high pH) would experience different electrostatic forces compared to its cationic form (at low pH), potentially influencing its partitioning and effect on the bilayer's thermodynamic properties.

Data Presentation

| Molar Ratio (Lipid:Surfactant) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Peak Width at Half-Height (°C) |

| 1:0 (Pure Lipid) | 41.5 | 8.7 | 0.5 |

| 100:1 | 41.0 | 8.5 | 0.8 |

| 50:1 | 40.2 | 8.0 | 1.2 |

| 20:1 | 38.5 | 6.5 | 2.0 |

| 10:1 | Transition highly broadened / absent | Not well-defined | Not applicable |

Experimental Protocols

This section provides a detailed methodology for investigating the interaction of Sodium Laurylaminopropionate with lipid bilayers using DSC. The model lipid used in this protocol is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a common choice for such studies due to its well-characterized phase behavior.

Materials

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Sodium Laurylaminopropionate

-

Buffer solution (e.g., phosphate-buffered saline, PBS, at desired pH)

-

Deionized water

Liposome (B1194612) Preparation (Thin-Film Hydration Method)

-

Lipid Film Formation: DPPC and Sodium Laurylaminopropionate are dissolved in chloroform at the desired molar ratios in a round-bottom flask.

-

Solvent Evaporation: The chloroform is removed using a rotary evaporator under reduced pressure at a temperature above the lipid's Tm (e.g., 50-60°C for DPPC). This results in the formation of a thin lipid-surfactant film on the flask's inner surface.

-

Vacuum Drying: The flask is kept under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: The lipid film is hydrated with the chosen buffer solution by vortexing the flask at a temperature above the Tm. This process leads to the formation of multilamellar vesicles (MLVs).

-

(Optional) Unilamellar Vesicle Preparation: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate filters of a defined pore size, respectively.

Differential Scanning Calorimetry (DSC) Analysis

-

Sample Preparation: An accurately measured amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan is prepared with the same volume of the corresponding buffer solution.

-

DSC Instrument Setup: The DSC instrument is equilibrated at the starting temperature (e.g., 25°C).

-

Thermal Scanning: The sample and reference pans are heated at a constant rate (e.g., 1-2°C/min) over the desired temperature range (e.g., 25°C to 60°C for DPPC).

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the main transition temperature (Tm), the enthalpy of the transition (ΔH, calculated from the area under the transition peak), and the cooperativity of the transition (inversely related to the peak's width at half-height).

Visualization of Workflow and Interaction Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for studying the interaction between Sodium Laurylaminopropionate and lipid bilayers using DSC.

Caption: Experimental workflow for DSC analysis.

Conceptual Signaling Pathway of Interaction

This diagram presents a conceptual model of how Sodium Laurylaminopropionate is expected to interact with a lipid bilayer at different concentration regimes.

Caption: Conceptual model of interaction.

Conclusion

While direct experimental DSC data for the interaction of Sodium Laurylaminopropionate with lipid bilayers is currently limited in public literature, this guide provides a robust framework for conducting and interpreting such studies. Based on the physicochemical properties of this amphoteric surfactant and established principles of membrane biophysics, it is predicted that Sodium Laurylaminopropionate will modulate the thermodynamic properties of lipid bilayers in a concentration- and pH-dependent manner. The provided experimental protocols and conceptual models serve as a valuable resource for researchers investigating the effects of this and similar surfactants on lipid membrane systems, with significant implications for drug delivery, formulation science, and toxicology.

References

- 1. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 4. [PDF] Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes | Semantic Scholar [semanticscholar.org]

- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A calorimetric study of the interaction of synthetic phospholipid liposomes with lipid-soluble small molecules used as dental materials and devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of surfactin on membrane models displaying lipid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surface Tension Properties of Sodium Lauraminopropionate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauraminopropionate is an amphoteric surfactant, a class of surface-active agents that possess both acidic and carboxylic functional groups. This dual nature imparts unique pH-dependent properties, making it a versatile ingredient in various applications, including cosmetics and potentially in pharmaceutical formulations.[1] This technical guide provides a comprehensive overview of the surface tension properties of this compound solutions, offering insights into its behavior at interfaces, which is critical for formulation science and drug delivery applications.

Physicochemical Properties and Molecular Structure

This compound is the sodium salt of a substituted propionic acid.[1] Its amphiphilic nature, characterized by a hydrophobic lauryl tail and a hydrophilic headgroup containing both a carboxylate and a tertiary amine, allows it to adsorb at interfaces, thereby reducing the surface or interfacial tension of a system. This activity is fundamental to its function as a cleansing agent, emulsifier, and foam booster.[2][3]

The charge of the headgroup is dependent on the pH of the solution. In acidic conditions, the amine group is protonated, leading to a net positive charge. Conversely, in alkaline conditions, the carboxylic acid group is deprotonated, resulting in a net negative charge. At its isoelectric point, the surfactant exists as a zwitterion with a net zero charge. This pH-dependent charge behavior significantly influences its surface activity and interaction with other components in a formulation.

Surface Tension and Critical Micelle Concentration (CMC)

A key characteristic of any surfactant is its ability to lower the surface tension of a solvent, typically water. As the concentration of this compound in an aqueous solution increases, the surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. This trend continues until a specific concentration is reached, known as the Critical Micelle Concentration (CMC).[4]

Above the CMC, the interface becomes saturated with surfactant molecules, and any additional surfactant molecules self-assemble in the bulk solution to form spherical aggregates called micelles.[4] At this point, the surface tension of the solution remains relatively constant.[4] The CMC is a critical parameter as it indicates the concentration at which the surfactant is most efficient at reducing surface tension and at which micellar solubilization can occur, a property often exploited in drug delivery systems to enhance the solubility of poorly water-soluble drugs.[5][6]

Quantitative Data

The following table presents representative data on the surface tension of aqueous solutions containing an amphoteric surfactant at various concentrations. It is important to note that this data is for a mixture and should be considered an approximation for pure this compound.

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1 x 10⁻⁵ | ~ 55 |

| 5 x 10⁻⁵ | ~ 45 |

| 1 x 10⁻⁴ (Approx. CMC) | ~ 35 |

| 5 x 10⁻⁴ | ~ 35 |

| 1 x 10⁻³ | ~ 35 |

Note: The surface tension values are illustrative and based on typical behavior of amphoteric surfactants around their CMC.

Experimental Protocols for Surface Tension Measurement

The determination of surface tension and CMC of surfactant solutions is crucial for their characterization. Several methods are commonly employed in research and industrial settings.

Du Noüy Ring Method

The Du Noüy ring method is a widely used technique to measure the equilibrium surface or interfacial tension of a liquid.[7]

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This detachment force is directly proportional to the surface tension of the liquid.

Apparatus:

-

Tensiometer with a sensitive force balance

-

Platinum-iridium ring of known dimensions

-

Sample vessel

-

Temperature control unit

Procedure:

-

Clean the platinum-iridium ring thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and then by flaming to red-hot to remove any organic contaminants.

-

Calibrate the tensiometer using a liquid with a known surface tension (e.g., ultrapure water).

-

Place the this compound solution in the sample vessel and allow it to reach thermal equilibrium.

-

Immerse the ring into the solution.

-

Slowly raise the sample stage, causing the ring to be pulled through the interface.

-

The force exerted on the ring increases as it pulls a lamella of liquid with it.

-

Record the maximum force just before the lamella breaks.

-

Calculate the surface tension using the following formula, applying necessary correction factors provided by the instrument software: γ = F / (4πR * C) where:

-

γ is the surface tension

-

F is the maximum force

-

R is the radius of the ring

-

C is a correction factor

-

Wilhelmy Plate Method

The Wilhelmy plate method is another common technique for measuring equilibrium surface tension.

Principle: This method measures the force acting on a vertically suspended plate, typically made of platinum, that is in contact with the liquid. The force is a result of the surface tension pulling the plate into the liquid.

Apparatus:

-

Tensiometer

-

Wilhelmy plate (typically platinum)

-

Sample vessel

-

Temperature control unit

Procedure:

-

Ensure the Wilhelmy plate is clean and free of contaminants.

-

Position the sample vessel containing the this compound solution on the tensiometer stage.

-

Lower the plate until it just touches the surface of the liquid.

-

The liquid will wet the plate, and the force on the balance will increase due to the downward pull of the surface tension.

-

Record the force when the system is at equilibrium.

-

Calculate the surface tension using the formula: γ = F / (P * cosθ) where:

-

γ is the surface tension

-

F is the measured force

-

P is the wetted perimeter of the plate

-

θ is the contact angle between the liquid and the plate (for a properly wetted platinum plate, θ is often assumed to be 0, so cosθ = 1)

-

Pendant Drop Method

The pendant drop method is an optical technique used to determine surface and interfacial tension.

Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between its weight and the surface tension. By analyzing the shape of the drop, the surface tension can be calculated.

Apparatus:

-

Drop shape analyzer with a high-resolution camera

-

Syringe with a needle

-

Light source

-

Sample cell with temperature control

Procedure:

-

Fill the syringe with the this compound solution.

-

Form a pendant drop at the tip of the needle inside the sample cell.

-

Capture an image of the drop using the camera.

-

The software analyzes the profile of the drop and fits it to the Young-Laplace equation to determine the surface tension.

Visualization of Experimental Workflow and Concepts

Experimental Workflow for Surface Tension Measurement

Caption: Workflow for determining surface tension and CMC.

Relationship Between Surfactant Concentration, Surface Tension, and Micelle Formation

Caption: Concentration effects on surfactant behavior.

Role in Drug Development and Delivery

While specific signaling pathways directly modulated by this compound in drug delivery are not well-documented in existing literature, its properties as a surfactant make it a candidate for various pharmaceutical applications, primarily as an excipient.

Solubilizing Agent

Many active pharmaceutical ingredients (APIs) have poor aqueous solubility, which can limit their bioavailability. Surfactants, including this compound, can enhance the solubility of hydrophobic drugs through micellar solubilization.[5] Above the CMC, the hydrophobic cores of the micelles can encapsulate lipophilic drug molecules, effectively dispersing them in an aqueous medium.[8] This can lead to improved drug dissolution and absorption.

Penetration Enhancer in Transdermal Drug Delivery

The outermost layer of the skin, the stratum corneum, serves as a significant barrier to the absorption of many drugs. Surfactants can act as penetration enhancers by disrupting the highly organized lipid structure of the stratum corneum.[9] This disruption can increase the fluidity of the lipid bilayers, creating pathways for drug molecules to permeate the skin more readily.[9] The amphiphilic nature of this compound allows it to interact with both the lipid and protein components of the stratum corneum, potentially enhancing the transdermal delivery of APIs.

Logical Relationship in Drug Delivery Application

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. incibeauty.com [incibeauty.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpjournal.com [ijpjournal.com]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradation Pathways of Sodium Lauraminopropionate in Aquatic Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauraminopropionate (SLP) is an amphoteric surfactant utilized in a variety of personal care and industrial applications. Its environmental fate, particularly its biodegradation in aquatic systems, is of significant interest for environmental risk assessment. This technical guide provides a comprehensive overview of the predicted biodegradation pathways of SLP in aquatic environments, based on established metabolic routes for its constituent chemical moieties. While specific quantitative data for SLP is limited, this guide compiles relevant information on analogous compounds and standard methodologies for assessing biodegradability.

Chemical Structure of this compound

This compound is the sodium salt of N-dodecyl-β-alanine. Its structure consists of a hydrophobic 12-carbon alkyl chain (lauryl group) and a hydrophilic head group containing both an amino group and a carboxylate group.

-

Molecular Formula: C₁₅H₃₀NNaO₂

-

Molecular Weight: 279.40 g/mol

-

SMILES: CCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Proposed Biodegradation Pathway

Initial Hydrolysis

The primary and most probable initial step in the biodegradation of SLP is the enzymatic hydrolysis of the amide bond. This cleavage would be catalyzed by amidase or peptidase enzymes present in aquatic microorganisms. This reaction would break the molecule into its two main constituents: lauric acid (a 12-carbon saturated fatty acid) and β-alanine (a naturally occurring beta-amino acid).

Figure 1: Proposed initial enzymatic hydrolysis of this compound.

Degradation of Lauric Acid via β-Oxidation

Lauric acid, a common fatty acid, is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete mineralization to carbon dioxide and water, generating cellular energy in the process.

Figure 2: Degradation pathway of lauric acid via β-oxidation.

Metabolism of β-Alanine

β-Alanine is also readily biodegradable and can be metabolized by microorganisms through several pathways. A common route involves transamination to malonate semialdehyde. Malonate semialdehyde is then decarboxylated to acetyl-CoA, which can subsequently enter the TCA cycle for mineralization.

Figure 3: Metabolic pathway of β-alanine.

Quantitative Biodegradation Data

Specific quantitative biodegradation data for this compound from standardized tests (e.g., OECD 301 series) were not identified in the public literature. However, amphoteric surfactants as a class are generally considered to be readily biodegradable under aerobic conditions. The table below summarizes typical findings for related amphoteric surfactants.

| Surfactant Type | Test Method | Duration (days) | % Biodegradation | Classification | Reference |

| Alkylamido Betaines | CO2 Headspace Test | 28 | > 60% | Readily Biodegradable | [1] |

| Alkyl Imidazoline Derivatives | CO2 Headspace Test | 28 | > 60% | Readily Biodegradable | [1] |

| Alkyl Betaines | CO2 Headspace Test | 28 | > 60% | Readily Biodegradable | [1] |

Note: The classification "Readily Biodegradable" is typically assigned when >60% of the theoretical CO₂ production or oxygen demand is reached within a 10-day window during a 28-day test period.[2]

Experimental Protocols

The assessment of the biodegradation of surfactants like this compound involves standardized laboratory tests to determine both the rate and extent of degradation.

Ready Biodegradability Testing (OECD 301F)

The OECD 301F (Manometric Respirometry Test) is a common method to assess the ready biodegradability of chemical substances.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed by the microbial population to degrade the test substance is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).[2]

-

Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage is typically used.

-

Test Concentration: The test substance is usually tested at a concentration of 100 mg/L, which corresponds to a ThOD of about 50-100 mg O₂/L.

-

Test Duration: 28 days.

-

Measurements: Oxygen consumption is measured at regular intervals.

-

Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[2]

Figure 4: General experimental workflow for an OECD 301F ready biodegradability test.

Analysis of Degradation Products

To elucidate the biodegradation pathway and identify intermediate metabolites, advanced analytical techniques are required.

-

Sample Preparation: Water samples from biodegradation tests are collected at various time points. The samples may require extraction and concentration, for example, using Solid Phase Extraction (SPE), to isolate the analytes of interest.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation, identification, and quantification of non-volatile and semi-volatile degradation products.[1][3]

-

Chromatography: Reversed-phase HPLC is commonly used to separate the parent compound and its more polar metabolites.

-

Mass Spectrometry: Electrospray ionization (ESI) is a suitable ionization technique for these types of molecules. High-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) can provide accurate mass measurements for the elemental composition determination of unknown metabolites. Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ions.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. The fatty acid intermediate, lauric acid, can be analyzed by GC-MS after derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) to increase its volatility.

Conclusion

Based on established biochemical principles, the biodegradation of this compound in aquatic environments is proposed to occur through an initial enzymatic hydrolysis of the amide bond to yield lauric acid and β-alanine. These intermediates are then expected to be readily mineralized through well-known metabolic pathways, namely β-oxidation and amino acid metabolism, respectively. While specific experimental data for this compound is lacking, the available information on similar amphoteric surfactants suggests that it is likely to be readily biodegradable under aerobic conditions. Further studies employing advanced analytical techniques such as LC-MS/MS and GC-MS would be necessary to definitively confirm the proposed biodegradation pathway and to quantify the rates of degradation and intermediate formation.

References

A Technical Guide to the Long-Term Stability and Degradation of Sodium Lauraminopropionate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the long-term stability and degradation of Sodium Lauraminopropionate solutions. Due to a notable lack of extensive, publicly available stability data for this specific surfactant, this document focuses on establishing a robust framework for conducting such stability studies. It outlines potential degradation pathways based on the molecule's chemical nature, details experimental protocols for forced degradation and long-term stability testing in line with regulatory expectations, and describes appropriate analytical techniques for monitoring stability.

Introduction to this compound

This compound, the sodium salt of N-lauryl-β-alanine, is an amphoteric surfactant. Its structure, featuring a hydrophobic lauryl chain, a tertiary amine group, and a carboxylate group, allows it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the solution.[1] This versatility makes it a valuable ingredient in various formulations, including personal care products and potentially in pharmaceutical preparations as a solubilizing or emulsifying agent.[2] Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of any formulation in which it is used.

Chemical Properties and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The presence of both an amine and a carboxylate functional group suggests several potential degradation pathways, primarily hydrolysis, especially under non-neutral pH conditions and elevated temperatures.

Key Chemical Features:

-

Amphoteric Nature: The molecule's net charge is highly dependent on pH. In acidic conditions (below pH 4), the amine group is protonated, leading to cationic behavior. In alkaline conditions (above pH 10), the carboxyl group is deprotonated, resulting in anionic properties. Near its isoelectric point, it exists as a zwitterion.[1]

-

Potential for Hydrolysis: While the amide bond in some surfactants is resistant to hydrolysis, the ester-like linkage in other surfactant types can be susceptible. For this compound, degradation may occur, though specific pathways are not well-documented in public literature. General knowledge of carboxylate-containing surfactants suggests they are less stable than sulfonate or sulfate (B86663) surfactants and may precipitate in acidic forms.[3][4]

A hypothetical primary degradation pathway for this compound is hydrolysis, which could theoretically cleave the molecule. Oxidative degradation is another potential pathway, particularly if pro-oxidant impurities are present.

Hypothetical Hydrolysis of this compound

Caption: Hypothetical hydrolysis pathway for this compound.

Factors Influencing Stability

The long-term stability of this compound solutions can be affected by several factors:

-

pH: As an amphoteric molecule, pH is a critical stability-determining factor. Extreme acidic or basic conditions can catalyze hydrolysis. The point of maximum stability is often near the isoelectric point where the molecule exists as a zwitterion.

-

Temperature: Elevated temperatures accelerate chemical degradation reactions, as described by the Arrhenius equation. Long-term storage at room temperature or refrigerated conditions is generally preferred. Thermal degradation of surfactants can lead to the evolution of various gases, including CO2 and NOx.[5]

-

Light: Exposure to UV or visible light can induce photodegradation. Photostability testing is a crucial component of forced degradation studies to determine if the molecule is light-sensitive.

-

Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation of the surfactant molecule.

-

Compatibility with Excipients: Interactions with other formulation components, such as polymers, preservatives, or other surfactants, can impact stability. Reactive impurities in excipients (e.g., aldehydes, peroxides) are a known cause of drug-excipient incompatibility.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both long-term stability studies under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing and validating a stability-indicating analytical method.[2] The following protocols are based on general principles and ICH guidelines and should be adapted for this compound.

Objective: To generate degradation products to a level of 5-20% to facilitate the development of a stability-indicating analytical method.

General Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., purified water or a buffered solution) at a known concentration.

4.1.1 Hydrolytic Degradation

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Store at 60°C for up to 48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Store at 60°C for up to 48 hours.

-

Neutral Hydrolysis: Use purified water as the solvent. Store at 60°C for up to 48 hours.

-

Analysis: Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours), neutralize if necessary, and analyze using a suitable analytical method.

4.1.2 Oxidative Degradation

-

Procedure: Add 3% hydrogen peroxide to the sample solution.

-

Storage: Store protected from light at room temperature for up to 48 hours.

-

Analysis: Withdraw samples at appropriate time points and analyze.

4.1.3 Photolytic Degradation

-

Procedure: Expose the sample solution (and a solid sample, if available) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control: A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analysis: Analyze the exposed and control samples.

4.1.4 Thermal Degradation

-

Procedure: Store the sample solution (and a solid sample) in an oven at a temperature above the recommended long-term storage temperature (e.g., 60-80°C).

-

Storage: Maintain the temperature for a period of up to one week, or until significant degradation is observed.

-

Analysis: Analyze samples at appropriate time points.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Long-Term Stability Study

Objective: To establish a shelf-life and recommended storage conditions for the this compound solution.

Protocol:

-

Batches: Use at least three batches of the final formulation to be studied.

-

Storage Conditions: Store samples under the proposed long-term storage conditions (e.g., 25°C/60% RH or 5°C) and accelerated conditions (e.g., 40°C/75% RH).

-

Testing Frequency: For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.

-

Parameters to Test:

-

Appearance (color, clarity)

-

pH

-

Assay of this compound

-

Quantification of degradation products

-

Viscosity (if relevant for the formulation)

-

Analytical Methodologies

A validated stability-indicating analytical method (SIAM) is crucial for accurately measuring the concentration of the active ingredient without interference from degradation products, impurities, or excipients.

5.1 High-Performance Liquid Chromatography (HPLC) HPLC is the most common and effective technique for the analysis of surfactants and their degradation products.[1]

-

Mode: Reversed-phase HPLC is typically suitable.

-

Column: A C18 or C8 column is a common starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its more polar degradation products.

-

Detection:

-

UV Detection: May be suitable if the molecule possesses a chromophore, although many simple surfactants lack strong UV absorbance.

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-volatile analytes without a chromophore, making them ideal for many surfactants.

-

Mass Spectrometry (LC-MS): Provides high sensitivity and specificity and is invaluable for the identification and structural elucidation of unknown degradation products.

-

5.2 Method Validation The chosen analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated through the forced degradation studies, showing that degradation products do not interfere with the quantification of the parent compound.

Data Presentation

Quantitative stability data should be summarized in clear, structured tables to allow for easy comparison and trend analysis.

Table 1: Example - Long-Term Stability Data for this compound Solution (Stored at 25°C/60% RH)

| Time Point | Appearance | pH | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |

|---|---|---|---|---|---|

| 0 Months | Clear, colorless | 6.5 | 100.0 | <0.05 | <0.1 |

| 3 Months | Clear, colorless | 6.4 | 99.8 | 0.06 | 0.2 |

| 6 Months | Clear, colorless | 6.4 | 99.5 | 0.08 | 0.5 |

| 9 Months | Clear, colorless | 6.3 | 99.2 | 0.10 | 0.8 |

| 12 Months | Clear, colorless | 6.3 | 98.9 | 0.12 | 1.1 |

Table 2: Example - Summary of Forced Degradation Study Results

| Stress Condition | Duration | % Assay | % Degradation | Major Degradant (RT, min) |

|---|---|---|---|---|

| 0.1 M HCl, 60°C | 48 hrs | 92.5 | 7.5 | 2.1 min (3.2%) |

| 0.1 M NaOH, 60°C | 48 hrs | 90.1 | 9.9 | 2.5 min (4.5%) |

| 3% H₂O₂, RT | 48 hrs | 95.8 | 4.2 | 3.1 min (1.8%) |

| Light (ICH Q1B) | - | 99.1 | 0.9 | Not Detected |

| Heat (80°C) | 7 days | 94.2 | 5.8 | 2.1 min (2.1%) |

Logical Framework for Stability Assessment

A systematic approach is necessary to fully characterize the stability of this compound solutions.

Logical Flow for Stability Program

Caption: Logical framework for a comprehensive stability assessment program.

Conclusion

References

- 1. US20150322757A1 - Surfactant composition - Google Patents [patents.google.com]

- 2. specialchem.com [specialchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9636315B2 - Compositions and methods for the sustained release of beta-alanine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction and Solubilization Using Sodium Lauraminopropionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sodium Lauraminopropionate, an amphoteric surfactant, for the effective extraction and solubilization of membrane proteins. This document outlines the detergent's properties, offers detailed experimental protocols, and presents a comparative analysis with other commonly used detergents.

Introduction to this compound

This compound is an amphoteric surfactant, meaning it possesses both a positive and a negative charge, the net charge of which is dependent on the pH of the solution.[1] This characteristic makes it a versatile tool in membrane protein research. At acidic pH (below 4), the carboxylic acid group is protonated, giving the molecule a net positive charge.[1] In alkaline conditions, it behaves as an anionic surfactant. This pH-dependent behavior can be strategically employed to optimize the extraction and solubilization of specific membrane proteins while minimizing denaturation. Its structure, which includes a hydrophobic lauryl chain and a hydrophilic aminopropionate headgroup, allows it to effectively disrupt lipid bilayers and form micelles that encapsulate membrane proteins, thereby rendering them soluble in aqueous solutions.

Properties and Advantages

This compound offers several advantages for membrane protein studies:

-

Mild Solubilization: As an amphoteric surfactant, it is generally considered milder than harsh ionic detergents like Sodium Dodecyl Sulfate (SDS), which can often lead to irreversible protein denaturation. This property is crucial for maintaining the native structure and function of the target protein.

-

pH-Dependent Charge: The ability to modulate the detergent's charge by altering the pH of the buffer provides an additional level of control over the solubilization process. This can be particularly useful for optimizing the extraction of proteins with varying isoelectric points.

-

Compatibility with Downstream Applications: Due to its milder nature, proteins solubilized with this compound are often more amenable to downstream applications such as functional assays, immunoassays, and structural studies. Research on the closely related detergent, Sodium Laurate, has shown excellent compatibility with mass spectrometry, suggesting a similar benefit for this compound.

Experimental Protocols

The following protocols provide a general framework for membrane protein extraction and solubilization using this compound. Optimization of specific parameters, such as detergent concentration, pH, and incubation time, is recommended for each specific membrane protein.

I. Preparation of Lysis Buffer

A typical starting point for a this compound-based lysis buffer is as follows:

| Component | Concentration | Purpose |

| Tris-HCl | 50 mM | Buffering agent to maintain pH |

| NaCl | 150 mM | To maintain ionic strength |

| This compound | 0.5% - 2.0% (w/v) | Solubilizing agent |

| Protease Inhibitor Cocktail | 1x | To prevent protein degradation |

| pH | 7.4 - 8.0 | Optimal for many proteins |

Note: The optimal concentration of this compound will vary depending on the specific membrane protein and the cell type. It is advisable to perform a concentration series to determine the most effective concentration.

II. Membrane Protein Extraction from Cultured Cells

This protocol is suitable for the extraction of membrane proteins from adherent or suspension cultured cells.

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells in a minimal volume of PBS and transfer to a pre-chilled centrifuge tube.

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold this compound Lysis Buffer at a ratio of 10^7 cells per 1 mL of buffer.

-

Incubate the cell suspension on ice for 30 minutes with gentle agitation.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

III. Solubilization of Membrane Fractions

This protocol is designed for the solubilization of membrane proteins from pre-isolated membrane fractions.

-

Membrane Preparation: Isolate membrane fractions from cells or tissues using standard methods such as differential centrifugation or density gradient centrifugation.

-

Solubilization:

-

Resuspend the membrane pellet in this compound Lysis Buffer. The protein-to-detergent ratio is a critical parameter to optimize, with a starting ratio of 1:10 (w/w) being a common recommendation.

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

-

-

Removal of Insoluble Material:

-

Centrifuge the suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

The resulting supernatant contains the solubilized membrane proteins.

-